molecular formula C24H17D4NO3 B594070 JWH 018 N-pentanoic acid metabolite-d4 CAS No. 1320363-49-2

JWH 018 N-pentanoic acid metabolite-d4

Cat. No. B594070
M. Wt: 375.5
InChI Key: BYIVGHIYNFQIJX-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 018 N-pentanoic acid metabolite-d4 contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by GC- or LC- mass spectrometry (MS) .


Synthesis Analysis

JWH 018 is one of several synthetic cannabinoids (CBs) which have been included in smoking mixtures . JWH 018 N-pentanoic acid metabolite is a minor urinary metabolite of JWH 018, characterized by carboxylation of the N-alkyl chain . In urine samples, this metabolite is almost completely glucuronidated .


Molecular Structure Analysis

The molecular formula of JWH 018 N-pentanoic acid metabolite-d4 is C24H17D4NO3 . The formal name is 3-(1-naphthalenylcarbonyl)-1H-Indole-1-pentanoic-β,β,γ,γ-d4 acid . The InChi Code is InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2 .


Chemical Reactions Analysis

JWH 018 N-pentanoic acid metabolite-d4 is characterized by carboxylation of the N-alkyl chain . In urine samples, this metabolite is almost completely glucuronidated .


Physical And Chemical Properties Analysis

The molecular weight of JWH 018 N-pentanoic acid metabolite-d4 is 375.5 . It is soluble in DMF, DMSO, and ethanol . The λmax is 219, 247, 316 nm .

Scientific Research Applications

  • A study on the pharmacokinetics of JWH-018 and its metabolites, including the pentanoic acid metabolite, found that after inhalation, serum concentrations of JWH-018 are maximal within minutes, and a multicompartmental distribution/elimination is evident. The pentanoic acid metabolite, along with other metabolites, is detected in the serum, indicating its relevance in pharmacokinetic studies (Toennes et al., 2017).

  • Another study focusing on the excretion of JWH-018 metabolites in urine post-inhalation revealed that the pentanoic acid metabolite was one of the predominant metabolites detected. This finding underscores the importance of the pentanoic acid metabolite in the urinary analysis of JWH-018 use (Toennes et al., 2018).

  • Research into the development of an extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for the detection of 'K2' metabolites in urine identified various JWH-018 metabolites, including the pentanoic acid derivative, highlighting the metabolite's role in forensic toxicology (Emerson et al., 2013).

  • A study validating the detection and quantification of JWH-018 and its metabolites, including the N-pentanoic acid variant, in blood and urine, emphasizes the metabolite's utility in forensic cases, particularly for proving the use of synthetic cannabinoids (Öztürk et al., 2015).

Safety And Hazards

This product is intended for research and forensic applications . It is not for human or veterinary use .

Future Directions

As an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite, JWH 018 N-pentanoic acid metabolite-d4 has potential applications in the field of forensic chemistry and toxicology . Its use in GC or LC-MS can help in the detection and quantification of JWH 018 N-pentanoic acid metabolite .

properties

IUPAC Name

3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVGHIYNFQIJX-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016555
Record name 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 018 N-pentanoic acid metabolite-d4

CAS RN

1320363-49-2
Record name 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AD de Jager, JV Warner, M Henman… - … of Chromatography B, 2012 - Elsevier
An LC–MS/MS method for the quantitation of urinary metabolites of eight JWH-type synthetic cannabinoids (SCs) has been developed and validated. Urine samples are subjected to …
Number of citations: 120 www.sciencedirect.com

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